molecular formula C18H19NO4 B077671 Norsinoacutine CAS No. 13186-21-5

Norsinoacutine

Cat. No. B077671
CAS RN: 13186-21-5
M. Wt: 313.3 g/mol
InChI Key: JYZAYBRTZJWZDR-XIKOKIGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norsinoacutine is a natural alkaloid that is found in the plant species of Corydalis yanhusuo. It has been used in traditional Chinese medicine for centuries as an analgesic and sedative. Recently, norsinoacutine has gained attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Alkaloid Biosynthesis

Norsinoacutine, along with other morphinandienone alkaloids like sinoacutine and flavinantine, has been a subject of study in the context of alkaloid biosynthesis. Research conducted by Stuart and Graham (1973) in Phytochemistry explored the biosynthesis of these alkaloids, using a range of compounds for the study, including norsinoacutine and its derivatives (Stuart & Graham, 1973).

Affinity to GABA-Receptors

Investigations by Eisenreich, Höfner, and Bracher (2003) into several plants of Croton flavens L. from Barbados led to the isolation of norsinoacutine, among other alkaloids. This study specifically examined the affinities of these alkaloids to GABA-receptors, finding that other compounds showed higher affinity than norsinoacutine (Eisenreich et al., 2003).

Structural Elucidation and Acid Rearrangement

Further research by Stuart, Chambers, and Byfield (1969) focused on the isolation and structural elucidation of norsinoacutine from Croton flavens L. This study also reported on the acid rearrangement of some norsinoacutine derivatives (Stuart et al., 1969).

properties

CAS RN

13186-21-5

Product Name

Norsinoacutine

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(1S,9R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one

InChI

InChI=1S/C18H19NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8-9,12,19,21H,5-7H2,1-2H3/t12-,18+/m1/s1

InChI Key

JYZAYBRTZJWZDR-XIKOKIGWSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=O)C(=C[C@@]42CCN3)OC)C=C1)O

SMILES

COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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